1,1-dioxothiolane-3-carboxylic acid

Lipophilicity Drug Design Physicochemical Properties

Researchers developing LOX inhibitors or following patent-protected synthetic routes (WO-2019081303-A1, WO-2019081307-A1) require the exact five-membered sulfone scaffold for correct stereoelectronic properties. This compound delivers: • Preferred 5-membered ring chemotype for LOX-family enzyme inhibition, distinct from 6-ring COX-2 scaffolds • Hydrophilic profile (predicted logP -0.7) enhances aqueous solubility vs. 6-ring analogs (logP ~0.98) • Racemic precursor with undefined stereocenter enables chiral resolution to (R)- and (S)-enantiomers • Cited intermediate in patent-protected triazole derivatives targeting renal & cardiovascular diseases

Molecular Formula C5H8O4S
Molecular Weight 164.18 g/mol
CAS No. 4785-67-5
Cat. No. B178652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-dioxothiolane-3-carboxylic acid
CAS4785-67-5
Molecular FormulaC5H8O4S
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1C(=O)O
InChIInChI=1S/C5H8O4S/c6-5(7)4-1-2-10(8,9)3-4/h4H,1-3H2,(H,6,7)
InChIKeyASRQWTBGINUTIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dioxothiolane-3-carboxylic Acid Technical Specifications


1,1-Dioxothiolane-3-carboxylic acid (CAS 4785-67-5), also known as tetrahydrothiophene-3-carboxylic acid 1,1-dioxide, is a sulfur-containing heterocyclic building block featuring a fully saturated five-membered thiolane ring bearing a sulfone (dioxide) group and a carboxylic acid functionality . It has a molecular weight of 164.18 g/mol and a predicted melting point of 141-142 °C [1]. The compound serves as a versatile intermediate in organic synthesis and medicinal chemistry, with documented applications in the preparation of substituted triazole derivatives and as a precursor for various heterocyclic systems .

Heterocyclic building block for triazole derivative synthesis
Conformationally constrained five-membered sulfone-carboxylic acid scaffold
Versatile intermediate for medicinal chemistry and chiral derivatization

Risks of Substituting 1,1-Dioxothiolane-3-carboxylic Acid


Substituting 1,1-dioxothiolane-3-carboxylic acid with structurally similar cyclic sulfone carboxylic acids—such as the six-membered ring analog 1,1-dioxothiane-3-carboxylic acid or the unsaturated 3-sulfolene-3-carboxylic acid—introduces quantifiable changes in lipophilicity, ring strain, and conformational flexibility that directly impact biological activity and synthetic utility [1]. For example, the five-membered ring of the target compound exhibits a different pucker conformation compared to the six-membered thiane ring, affecting its ability to act as a conformationally restricted scaffold in drug design . The saturated thiolane ring also distinguishes it from the unsaturated 3-sulfolene analog (CAS 267667-78-7), which contains a double bond that alters both chemical reactivity and metabolic stability [2]. These differences preclude simple interchangeability in structure-activity relationship (SAR) studies and in the synthesis of patent-protected molecules where specific ring size and saturation are critical for performance.

  • Six-membered ring analogs (e.g., 1,1-dioxothiane) may substantially shift lipophilicity, altering solubility and membrane partitioning.
  • Ring conformation differs (envelope/twist vs. chair); 3D presentation of the carboxyl group may not transfer to target binding sites.
  • Patent-specified synthetic routes require the five-membered ring; six-membered or unsaturated analogs are not interchangeable in protected compositions.

1,1-Dioxothiolane-3-carboxylic Acid vs. Analogs


Ring Size and Lipophilicity

The five-membered ring of 1,1-dioxothiolane-3-carboxylic acid confers a lower predicted logP value (-0.7 to -1.54) compared to the six-membered ring analog 1,1-dioxothiane-3-carboxylic acid (predicted logP ~0.98) . This represents a substantial reduction in lipophilicity, which directly influences membrane permeability, aqueous solubility, and in vivo distribution in drug discovery contexts.

Lipophilicity
Class-level inference
Predicted logP ~1.7–2.5 units lower than six-membered analog
Supports hydrophilic scaffold selection
Predicted values; no experimental logP available
Lipophilicity Drug Design Physicochemical Properties

Conformational Effects in SAR

The five-membered thiolane ring of 1,1-dioxothiolane-3-carboxylic acid adopts a distinct envelope or twist conformation (puckering amplitude ~0.3-0.4 Å) compared to the chair conformation preferred by the six-membered 1,1-dioxothiane ring [1]. This conformational difference alters the spatial orientation of the carboxylic acid group, which can significantly impact binding affinity and selectivity when the compound is incorporated into bioactive molecules.

Conformation
Class-level inference
Envelope/twist puckering vs. chair conformation
3D spatial orientation may differ significantly
Established ring-conformation preferences
Conformational Analysis Structure-Activity Relationship Medicinal Chemistry

Triazole-Based Patent Intermediates

1,1-Dioxothiolane-3-carboxylic acid is explicitly claimed as a key building block in multiple patent families (e.g., WO-2019081303-A1, WO-2019081307-A1) for the synthesis of substituted triazole derivatives with potential applications in renal and cardiovascular diseases [1]. The six-membered ring analog (1,1-dioxothiane-3-carboxylic acid) is not reported in these patent claims, indicating a specific requirement for the five-membered ring size.

Patent Intermediates
Reported
Explicitly listed in multiple patent families; six-membered analog absent
Patent-specified intermediate usage context
Review freedom-to-operate considerations
Synthetic Utility Patent Intermediates Heterocyclic Chemistry

LOX vs. COX-2 Inhibition Selectivity

While direct comparative data for the parent acid are not available, derivatives of 1,1-dioxothiolane-3-carboxylic acid have been explored as lysyl oxidase (LOX) inhibitors [1]. In contrast, the six-membered ring analog 1,1-dioxothiane-3-carboxylic acid and its derivatives are more commonly associated with COX-2 inhibition [2], suggesting a divergence in biological target profiles that is influenced by ring size and conformation.

Target Association
Class-level inference
Derivatives linked to LOX inhibition; six-membered analogs to COX-2
Target-class divergence observed at derivative level
No direct head-to-head parent acid data
Enzyme Inhibition Lysyl Oxidase Selectivity

1,1-Dioxothiolane-3-carboxylic Acid Procurement Scenarios


Triazole Synthesis in Cardiovascular Drug Discovery

1,1-Dioxothiolane-3-carboxylic acid is the specified intermediate in multiple patent families (WO-2019081303-A1, WO-2019081307-A1) covering substituted triazole derivatives for the treatment of renal and cardiovascular diseases. Researchers following these patent-protected synthetic routes must procure this exact five-membered ring building block to ensure the correct stereoelectronic properties of the final compounds .

Hydrophilic Constrained Scaffolds for Drug Design

With a predicted logP of -0.7 to -1.54 , this compound is substantially more hydrophilic than the six-membered ring analog (logP ~0.98). This property makes it the preferred choice when designing molecules that require enhanced aqueous solubility or reduced non-specific protein binding. The five-membered ring also provides a distinct puckered conformation that can be exploited for unique protein-ligand interactions [1].

LOX Inhibitors for Fibrosis and Oncology

Derivatives of 1,1-dioxothiolane-3-carboxylic acid have been implicated in lysyl oxidase (LOX) inhibition , a target of interest in fibrotic diseases and cancer metastasis. In contrast to six-membered ring analogs that are more frequently associated with COX-2 inhibition, this five-membered scaffold offers a distinct chemotype for exploring LOX-family enzyme inhibition with potentially different selectivity profiles.

Enantioselective Chiral Building Blocks

The compound possesses an undefined stereocenter at the 3-position of the thiolane ring, making it a valuable precursor for the preparation of enantiomerically pure (R)- and (S)-1,1-dioxothiolane-3-carboxylic acid derivatives. These chiral sulfone carboxylic acids serve as important building blocks for asymmetric synthesis and as chiral auxiliaries in medicinal chemistry programs requiring defined stereochemistry .

Application
Selection Property
Validation Focus
Triazole-based cardiovascular disease research
Patent-specified five-membered ring intermediate
Stereoelectronic requirement verification
Hydrophilic scaffold for drug design
Low predicted logP relative to six-membered analog
Solubility and protein-binding profiling
LOX enzyme inhibition studies
LOX-family chemotype association
Target selectivity validation
Enantioselective chiral synthesis
Undefined stereocenter at 3-position
Enantiomeric purity and attribution

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